molecular formula C25H28N8O4 B15043334 N-(2,3-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine

N-(2,3-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine

Cat. No.: B15043334
M. Wt: 504.5 g/mol
InChI Key: SOJHGJUATWUVGA-LGJNPRDNSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-4-(4-METHYLPIPERIDIN-1-YL)-6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its intricate structure, which includes a triazine ring, a piperidine moiety, and a benzodioxole group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-4-(4-METHYLPIPERIDIN-1-YL)-6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Piperidine Moiety: The piperidine group is introduced via a nucleophilic substitution reaction.

    Attachment of the Benzodioxole Group: The benzodioxole group is attached through a condensation reaction with the triazine ring.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct configuration and functional groups are in place.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-4-(4-METHYLPIPERIDIN-1-YL)-6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

Scientific Research Applications

N-(2,3-DIMETHYLPHENYL)-4-(4-METHYLPIPERIDIN-1-YL)-6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-4-(4-METHYLPIPERIDIN-1-YL)-6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other biomolecules.

    Pathways Involved: It can modulate signaling pathways, metabolic processes, and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

N-(2,3-DIMETHYLPHENYL)-4-(4-METHYLPIPERIDIN-1-YL)-6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: can be compared with other triazine derivatives:

    Similar Compounds: Other triazine derivatives include , , and .

    Uniqueness: The unique combination of functional groups in imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H28N8O4

Molecular Weight

504.5 g/mol

IUPAC Name

4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C25H28N8O4/c1-15-7-9-32(10-8-15)25-29-23(27-19-6-4-5-16(2)17(19)3)28-24(30-25)31-26-13-18-11-21-22(37-14-36-21)12-20(18)33(34)35/h4-6,11-13,15H,7-10,14H2,1-3H3,(H2,27,28,29,30,31)/b26-13+

InChI Key

SOJHGJUATWUVGA-LGJNPRDNSA-N

Isomeric SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC4=C(C=C3[N+](=O)[O-])OCO4)NC5=CC=CC(=C5C)C

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4)NC5=CC=CC(=C5C)C

Origin of Product

United States

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